molecular formula C8H8O7 B009604 2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER CAS No. 104919-85-9

2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER

Cat. No.: B009604
CAS No.: 104919-85-9
M. Wt: 216.14 g/mol
InChI Key: HBZKCCZKZURCNR-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives It is characterized by its unique structure, which includes a furan ring substituted with hydroxy, oxo, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate typically involves the reaction of α-chloro ketones with malonic acid derivatives. For instance, ethyl 2-chloro-3-oxobutanoate can react with malonic acid dinitrile in the presence of sodium ethoxide to yield the desired compound . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The carboxylate groups can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Formation of dimethyl 2,5-dioxo-2,5-dihydrofuran-3,4-dicarboxylate.

    Reduction: Formation of dimethyl 2-hydroxy-5-hydroxy-2,5-dihydrofuran-3,4-dicarboxylate.

    Substitution: Formation of various esters and amides depending on the reagents used.

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its bioactivity make it a valuable compound in both research and industry.

Properties

IUPAC Name

dimethyl 2-hydroxy-5-oxo-2H-furan-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O7/c1-13-5(9)3-4(6(10)14-2)8(12)15-7(3)11/h7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKCCZKZURCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)OC1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542710
Record name Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104919-85-9
Record name Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
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2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
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2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
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2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
Reactant of Route 5
2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
Reactant of Route 6
Reactant of Route 6
2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER

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